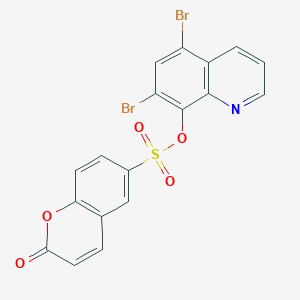![molecular formula C20H20N4OS B2366750 Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone CAS No. 2034233-94-6](/img/structure/B2366750.png)
Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone” is a chemical compound that has been studied for its affinity towards 5-HT1A receptors . The compound is part of a series of novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives .
Synthesis Analysis
The synthesis of this compound involves the use of arylpiperazine moiety and benzo[b]thiophene ring substitutions . The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites .Molecular Structure Analysis
The molecular structure of this compound is influenced by the arylpiperazine moiety and benzo[b]thiophene ring substitutions . The most promising analogue, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one, displayed micromolar affinity (Ki = 2.30 μM) toward 5-HT1A sites .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are influenced by the arylpiperazine moiety and benzo[b]thiophene ring substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the arylpiperazine moiety and benzo[b]thiophen ring substitutions .Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Benzothiophene derivatives, including our compound of interest, have been synthesized and evaluated for their antimicrobial activity . Specifically, 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12E) , 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene (12L) , and 3-(2-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12J) exhibited high antibacterial activity against Staphylococcus aureus. Additionally, 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene (10) and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12K) showed potential as antifungal agents .
Organic Optoelectronic Devices
Benzo[b]thiophene derivatives play a crucial role in organic optoelectronic devices. They are key components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and dye-sensitized solar cells (DSSCs) . Their air-stability and commercial availability make them attractive for these applications.
Drug Development
Heteroaromatic compounds, including benzothiophenes, have significant roles in drug discovery. They have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs . The compound we’re discussing could potentially contribute to these therapeutic areas.
Fluorescent Ligands
The synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl)benzo[b]thiophen-3-yl)methanone demonstrates their use as fluorescent ligands . These compounds could find applications in cannabinoid receptor studies and other related fields.
Metal Complexing Agents
Certain thiophenes, including benzo[b]thiophenes, exhibit metal complexing properties. While specific examples related to our compound are not directly mentioned, this area warrants further investigation .
Insecticides and Anti-Atherosclerotic Agents
Although not directly studied for our compound, thiophenes have been used in the development of insecticides and anti-atherosclerotic agents . Further research could explore their potential in these contexts.
Wirkmechanismus
Target of Action
The primary target of Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone is the 5-HT1A serotonin receptor . This receptor plays a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep .
Mode of Action
The compound interacts with the 5-HT1A serotonin receptors, displaying micromolar affinity . The influence of the arylpiperazine moiety and benzo[b]thiophen ring substitutions on binding affinity has been studied . Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .
Biochemical Pathways
The compound’s interaction with the 5-HT1A serotonin receptors affects the serotoninergic pathway. The downstream effects of this interaction are yet to be fully understood. Serotonin has been consistently implicated in the pathophysiology of a number of psychiatric disorders such as depression and anxiety .
Result of Action
The molecular and cellular effects of the compound’s action are primarily its interaction with the 5-HT1A serotonin receptors. The most promising analogue of this compound displayed micromolar affinity toward 5-HT1A sites . The specific cellular effects resulting from this interaction are subject to further investigation.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzothiophen-2-yl-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4OS/c25-20(18-13-15-3-1-2-4-17(15)26-18)24-11-9-23(10-12-24)19-8-7-16(21-22-19)14-5-6-14/h1-4,7-8,13-14H,5-6,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVYAVWMPKITED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[b]thiophen-2-yl(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide](/img/structure/B2366669.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2366672.png)




![2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2366681.png)


![2-(2,5-dimethylbenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2366688.png)

